N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-hydroxyphenyl)-2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a benzodiazole ring system. Compounds containing benzodiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group into the benzodiazole ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Thioether Formation: The sulfanyl group is introduced by reacting the nitrobenzodiazole with a thiol compound under suitable conditions.
Amide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with 3-hydroxyaniline under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole ring or the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones, oxidized benzodiazole derivatives.
Reduction: Amino derivatives of the benzodiazole ring.
Substitution: Various substituted benzodiazole or phenyl derivatives.
Scientific Research Applications
N-(3-hydroxyphenyl)-2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The nitro and hydroxy groups could play a role in binding interactions or redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxyphenyl)-2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide: can be compared with other benzodiazole derivatives such as:
Uniqueness
The presence of both the nitro and hydroxy groups, along with the sulfanyl linkage, may impart unique chemical and biological properties to N-(3-hydroxyphenyl)-2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide, distinguishing it from other benzodiazole derivatives.
Properties
Molecular Formula |
C15H12N4O4S |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12N4O4S/c20-11-3-1-2-9(6-11)16-14(21)8-24-15-17-12-5-4-10(19(22)23)7-13(12)18-15/h1-7,20H,8H2,(H,16,21)(H,17,18) |
InChI Key |
OFJHSCLAIVLREB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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